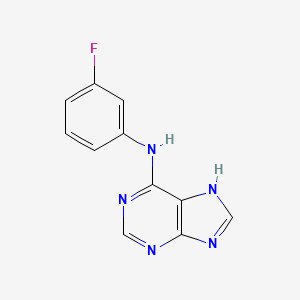

N-(3-fluorophenyl)-9H-purin-6-amine

Descripción

Propiedades

Fórmula molecular |

C11H8FN5 |

|---|---|

Peso molecular |

229.21 g/mol |

Nombre IUPAC |

N-(3-fluorophenyl)-7H-purin-6-amine |

InChI |

InChI=1S/C11H8FN5/c12-7-2-1-3-8(4-7)17-11-9-10(14-5-13-9)15-6-16-11/h1-6H,(H2,13,14,15,16,17) |

Clave InChI |

WYLXIAAXCHOARG-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC(=C1)F)NC2=NC=NC3=C2NC=N3 |

Origen del producto |

United States |

Métodos De Preparación

Nucleophilic Aromatic Substitution on 6-Chloropurine Derivatives

A common route starts with 6-chloropurine or its 9-substituted analogs. The chlorine at the 6-position is displaced by 3-fluoroaniline under basic conditions, often in polar aprotic solvents such as dimethylformamide (DMF).

-

- React 6-chloropurine (or 6-chloro-9-substituted purine) with 3-fluoroaniline (1.0–1.2 equivalents).

- Use a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the amine.

- Conduct the reaction under nitrogen atmosphere at moderate temperatures (e.g., 40–60°C) for 6–12 hours.

- Work-up involves extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and purification by silica gel chromatography.

Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination)

An alternative and highly efficient method involves palladium-catalyzed amination of 6-chloropurine derivatives with 3-fluoroaniline.

-

- Use 6-chloropurine or 2,6-dichloropurine as the substrate.

- Employ a palladium catalyst such as Pd2(dba)3 with a bulky phosphine ligand (e.g., P(t-Bu)3).

- Use a strong base like sodium tert-butoxide.

- Conduct the reaction in dry, degassed toluene or similar solvents at elevated temperatures (~110°C) for 12–18 hours.

- Purify the product by extraction and flash chromatography.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the substitution reactions on purine rings.

-

- Combine 6-substituted purine intermediate with 3-fluoroaniline or other amines.

- Heat the sealed reaction mixture under microwave irradiation at 200°C for 40–80 minutes.

- Purify by column chromatography.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | DMF, toluene, n-butanol | Polar aprotic solvents preferred |

| Base | NaH, K2CO3, sodium tert-butoxide | Strong bases facilitate amine deprotonation |

| Temperature | 40–110°C | Higher temps for Pd-catalyzed reactions |

| Reaction Time | 6–18 hours (conventional), 40–80 min (microwave) | Microwave reduces reaction time |

| Atmosphere | Nitrogen or inert gas | Prevents oxidation and moisture effects |

| Purification | Silica gel chromatography | Ethyl acetate/hexane or methanol/DCM mixtures |

Representative Synthetic Scheme

| Step | Reagents & Conditions | Product Description | Yield (%) |

|---|---|---|---|

| 1 | 6-chloropurine + 3-fluoroaniline, NaH, DMF, 45°C, 8 h | N-(3-fluorophenyl)-9H-purin-6-amine | ~75–80 |

| 2 | Pd2(dba)3, P(t-Bu)3, NaOtBu, toluene, 110°C, 12 h | This compound (alternative route) | 70–85 |

| 3 | Microwave heating, sealed tube, 200°C, 40–80 min | Purine derivatives with substituted amines | 80–90 |

Analytical Characterization

The synthesized this compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the purine core and aromatic substitution pattern.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Melting Point and Chromatography: Used to assess purity and isolate the compound.

Madje et al. reported detailed NMR and MS data for related purine derivatives confirming successful substitution.

Research Findings and Comparative Analysis

- The nucleophilic aromatic substitution method is straightforward and yields moderate to high purity products but may require longer reaction times.

- Palladium-catalyzed amination offers higher selectivity and yields but involves more expensive catalysts and ligands.

- Microwave-assisted synthesis significantly reduces reaction time and can improve yields, making it attractive for rapid synthesis.

- The choice of method depends on scale, available equipment, and desired purity.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 6-chloropurine, 3-fluoroaniline, NaH | DMF, 45°C, 8 h | Simple, cost-effective | Longer reaction time |

| Pd-Catalyzed C-N Coupling | Pd2(dba)3, P(t-Bu)3, NaOtBu, 3-fluoroaniline | Toluene, 110°C, 12 h | High yield, selective | Expensive catalyst, longer time |

| Microwave-Assisted Synthesis | 6-substituted purine, amine | Microwave, 200°C, 40–80 min | Rapid, high yield | Requires microwave reactor |

Análisis De Reacciones Químicas

Tipos de reacciones: WAY-273431 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar los grupos funcionales presentes en el compuesto.

Sustitución: Las reacciones de sustitución, en particular las sustituciones nucleofílicas, son comunes con WAY-273431 debido a la presencia de sitios reactivos en el anillo de purina.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de boro y sodio.

Sustitución: Se emplean reactivos nucleofílicos como metóxido de sodio y terc-butóxido de potasio.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo de purina.

Aplicaciones Científicas De Investigación

Biología: El compuesto se ha estudiado por sus posibles actividades biológicas, incluidas las propiedades antiinflamatorias y anticancerígenas.

Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de ciertas enfermedades.

Industria: WAY-273431 puede encontrar aplicaciones en el desarrollo de nuevos materiales y procesos químicos.

Mecanismo De Acción

El mecanismo de acción de WAY-273431 implica su interacción con objetivos moleculares y vías específicas. Se cree que ejerce sus efectos al unirse a ciertas enzimas o receptores, modulando así su actividad. Los objetivos moleculares y las vías exactas involucradas todavía están bajo investigación, pero los estudios preliminares sugieren su posible papel en la inhibición de ciertos procesos celulares .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Variations

The table below summarizes key structural analogs and their substituent patterns:

Key Differences and Implications

Substituent Electronic Effects :

- The 3-fluorophenyl group in the target compound provides moderate electron-withdrawing effects compared to 3-chlorophenyl (higher electronegativity of F vs. Cl). This may reduce metabolic oxidation at the aryl ring .

- N9-Alkylation (e.g., ethyl or benzyl groups) in analogs like increases lipophilicity and may enhance blood-brain barrier penetration but reduces aqueous solubility.

Biological Activity :

- Compounds with C2 halogens (e.g., Cl, F) exhibit improved binding to enzymes like cysteine proteases or kinases due to halogen bonding .

- N6-Aryl substituents influence target selectivity. For example, 3-fluorophenyl may offer distinct interactions compared to 3-chlorophenyl in kinase inhibition .

Synthetic Accessibility :

Actividad Biológica

N-(3-fluorophenyl)-9H-purin-6-amine is a synthetic compound belonging to the purine family, characterized by its unique structural features that suggest significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Structural Characteristics

The compound features a purine core, which consists of fused imidazole and pyrimidine rings. The presence of a fluorine atom on the phenyl ring at the 3-position enhances its electronic properties, potentially influencing its interactions with biological targets. Additionally, the substitution at the 9-position with an amine group and other functional groups may enhance its solubility and bioavailability, which are critical for therapeutic efficacy.

This compound interacts with various biological macromolecules such as proteins and nucleic acids. The mechanism of action involves binding to specific enzymes or receptors, thereby modulating their activity. This interaction is crucial for understanding its therapeutic potential against various diseases, including cancer and viral infections.

Biological Activity

Research indicates that compounds with similar purine structures exhibit a range of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival.

- Antiviral Properties : The compound has been evaluated for its potential to inhibit viral replication, making it a candidate for antiviral drug development.

- Anti-inflammatory Effects : Its structural features may also confer anti-inflammatory properties, although specific studies are needed to confirm this activity.

Case Studies and Research Findings

Comparative Analysis

| Property | This compound | Related Compounds |

|---|---|---|

| Anticancer Activity | Significant cytotoxicity observed | Varies; some show higher efficacy |

| Antiviral Potential | Promising but needs validation | Several related compounds effective |

| Antimicrobial Efficacy | Limited data | Many show strong activity |

| ADMET Profile | Needs further investigation | Established for several analogs |

Q & A

Q. How can N-(3-fluorophenyl)-9H-purin-6-amine be structurally characterized in academic research?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to confirm the purine backbone, fluorophenyl substitution, and amine connectivity. For example, 1H NMR can resolve aromatic protons and fluorine coupling effects, while 13C NMR identifies carbons adjacent to fluorine (e.g., C-F coupling at ~160 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns. For derivatives with similar molecular weights (e.g., C23H19F3N8O), HRMS confirms the molecular formula .

- X-ray Crystallography : Resolve crystal structures to verify tautomeric forms and hydrogen-bonding networks. Studies on analogous compounds (e.g., N-benzyl-9-isopropyl derivatives) use SHELX programs for refinement .

Q. What synthetic routes are effective for preparing this compound derivatives?

Methodological Answer:

- Substitution Reactions : Displace chlorine at the purine C6 position using 3-fluoroaniline under basic conditions (e.g., K2CO3 in DMF). Yields depend on temperature and catalyst optimization .

- Protecting Group Strategies : Use tetrahydropyran (THP) or isopropyl groups to protect the N9 position during synthesis, followed by deprotection .

- Cross-Coupling Reactions : For arylalkynyl derivatives, Sonogashira coupling introduces alkynyl groups at the C2 position, as seen in 2-arylalkynyl-adenine analogs .

Advanced Research Questions

Q. How do substituents at the purine C2 and N9 positions influence biological activity in N-(3-fluorophenyl) derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- C2 Modifications : Electronegative groups (e.g., chlorothiophene) enhance binding to enzymes like acetylcholinesterase (AChE), as shown in 2-((5-chlorothiophen-2-yl)ethynyl) derivatives .

- N9 Substitutions : Bulky groups (e.g., isopropyl) improve metabolic stability but may reduce solubility. Compare IC50 values in enzymatic assays to quantify effects .

Q. What experimental challenges arise in analyzing tautomeric equilibria of this compound?

Methodological Answer:

- NMR Titration : Monitor chemical shifts in DMSO-d6 or CDCl3 to detect tautomeric forms (e.g., amino vs. imino). For example, N-methoxy-9-methyl analogs show significant tautomer ratios via 1H NMR .

- Temperature-Dependent Studies : Vary temperature (25–80°C) to shift equilibria and calculate thermodynamic parameters (ΔG, ΔH) .

- X-ray Diffraction : Resolve crystal structures at different pH levels to identify dominant tautomers, as demonstrated in N-(2-methoxybenzyl) derivatives .

Q. How can researchers optimize reaction conditions for alkylation of this compound?

Methodological Answer:

- Base Selection : Test bases like NaH, K2CO3, or DBU to deprotonate the purine N7/N9 positions. For example, NaH promotes N7-benzylation in N-methoxy-9-methyl analogs .

- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) for reactivity and byproduct formation. DMF often enhances nucleophilicity in alkylation reactions .

- Kinetic Monitoring : Use HPLC or TLC to track reaction progress. Adjust stoichiometry of alkylating agents (e.g., benzyl bromide) to minimize di-alkylation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of fluorophenyl-purine derivatives?

Methodological Answer:

- Assay Standardization : Ensure consistent enzyme concentrations (e.g., AChE at 0.1 U/mL) and incubation times across studies. Variations in IC50 values may arise from assay conditions .

- Control Compounds : Include reference inhibitors (e.g., donepezil for AChE) to benchmark activity. Compare % inhibition at fixed concentrations (e.g., 100 µM) .

- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to aggregate data from multiple studies and identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.